Cas no 5078-08-0 (6-ethoxy-2-methyl-1,3-benzoxazole)

6-ethoxy-2-methyl-1,3-benzoxazole Chemical and Physical Properties
Names and Identifiers
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- 6-ethoxy-2-methyl-1,3-benzoxazole
- 6-Ethoxy-2-methylbenzoxazole
- Benzoxazole, 6-ethoxy-2-methyl-
- 5078-08-0
- 6-Ethoxy-2-methylbenzo[d]oxazole
- DTXSID90198809
-
- Inchi: InChI=1S/C10H11NO2/c1-3-12-8-4-5-9-10(6-8)13-7(2)11-9/h4-6H,3H2,1-2H3
- InChI Key: FYCFXXLMUULXIL-UHFFFAOYSA-N
- SMILES: CCOC1=CC2=C(C=C1)N=C(O2)C
Computed Properties
- Exact Mass: 177.07903
- Monoisotopic Mass: 177.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 35.3Ų
Experimental Properties
- Density: 1.133
- Boiling Point: 266.4°C at 760 mmHg
- Flash Point: 114.9°C
- Refractive Index: 1.56
- PSA: 35.26
6-ethoxy-2-methyl-1,3-benzoxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A081005428-500mg |
6-Ethoxy-2-methylbenzo[d]oxazole |
5078-08-0 | 98% | 500mg |
$1107.38 | 2023-09-01 | |
Crysdot LLC | CD11114023-10g |
6-Ethoxy-2-methylbenzo[d]oxazole |
5078-08-0 | 97% | 10g |
$1588 | 2024-07-17 | |
Crysdot LLC | CD11114023-1g |
6-Ethoxy-2-methylbenzo[d]oxazole |
5078-08-0 | 97% | 1g |
$490 | 2024-07-17 | |
Chemenu | CM521303-1g |
6-Ethoxy-2-methylbenzo[d]oxazole |
5078-08-0 | 97% | 1g |
$485 | 2024-07-16 | |
Alichem | A081005428-1g |
6-Ethoxy-2-methylbenzo[d]oxazole |
5078-08-0 | 98% | 1g |
$1774.62 | 2023-09-01 | |
Alichem | A081005428-250mg |
6-Ethoxy-2-methylbenzo[d]oxazole |
5078-08-0 | 98% | 250mg |
$768.39 | 2023-09-01 | |
Crysdot LLC | CD11114023-5g |
6-Ethoxy-2-methylbenzo[d]oxazole |
5078-08-0 | 97% | 5g |
$1240 | 2024-07-17 |
6-ethoxy-2-methyl-1,3-benzoxazole Related Literature
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
Additional information on 6-ethoxy-2-methyl-1,3-benzoxazole
6-Ethoxy-2-Methyl-1,3-Benzoxazole: A Comprehensive Overview
6-Ethoxy-2-methyl-1,3-benzoxazole, also known by its CAS number CAS NO 5078-08-0, is a synthetic heterocyclic compound that has garnered significant attention in the fields of pharmaceuticals and organic chemistry. This molecule belongs to the class of benzoxazoles, which are aromatic compounds characterized by a fused bicyclic structure consisting of a benzene ring and an oxazole moiety. The presence of ethoxy and methyl substituents at specific positions on the benzoxazole ring makes this compound unique and valuable for various applications.
Benzoxazoles have been extensively studied due to their potential as scaffolds in drug discovery. The 1,3-benzoxazole core is particularly interesting because it combines features of both aromaticity and heterocyclic chemistry, making it a versatile platform for chemical modifications. In the case of 6-ethoxy-2-methyl-1,3-benzoxazole, the substituents at positions 2 and 6 play critical roles in determining its physical, chemical, and biological properties.
The development of benzoxazole derivatives has been driven by their potential applications as antimicrobial agents, anticancer drugs, and inhibitors of various enzymes and receptors. Recent studies have highlighted the importance of substituent effects on the pharmacokinetics and bioavailability of these compounds. For instance, the methyl group at position 2 contributes to the hydrophobicity of the molecule, while the ethoxy group at position 6 introduces hydrogen bonding capabilities, which can influence solubility and metabolic stability.
One of the most promising areas of research involving 1,3-benzoxazole derivatives is their potential as inhibitors of kinases. Kinase enzymes are critical regulators of cellular processes, making them attractive targets for therapeutic intervention in diseases such as cancer and inflammatory disorders. The CAS NO 5078-08-0 compound has been explored for its ability to modulate kinase activity through covalent or non-covalent interactions. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of such compounds with high accuracy, facilitating the design of more potent and selective inhibitors.
In addition to their role as kinase inhibitors, benzoxazole derivatives have also shown promise as modulators of other therapeutic targets, including histone deacetylases (HDACs) and phosphatidylinositol 3-kinase (PI3K). These enzymes are implicated in various pathological conditions, making them key targets in drug development. The 6-ethoxy-2-methyl-1,3-benzoxazole compound has been investigated for its potential to inhibit HDACs, which are involved in epigenetic regulation and cancer progression. Such inhibitors hold the potential to reprogram gene expression patterns, offering a novel approach to treating diseases that are resistant to conventional therapies.
The synthesis of 6-ethoxy-2-methyl-1,3-benzoxazole involves multi-step organic reactions, including nucleophilic substitution and cyclization processes. The introduction of the ethoxy group at position 6 requires careful control over reaction conditions to ensure regioselectivity. Similarly, the methyl group at position 2 contributes to the overall structural stability of the molecule. Recent developments in synthetic chemistry have enabled the optimization of these steps, leading to more efficient and scalable methods for producing CAS NO 5078-08-0 and related compounds.
Beyond its role as a research compound, 6-ethoxy-2-methyl-1,3-benzoxazole has also been explored for its potential as a building block in the synthesis of more complex molecules. Its heterocyclic core provides a rigid and electron-rich framework that can facilitate various coupling reactions with other functional groups. This makes it a valuable intermediate in the development of bioactive compounds, particularly those targeting challenging biological interfaces such as membrane proteins.
Recent advancements in molecular modeling and in silico drug discovery have further enhanced our understanding of the structural features that contribute to the bioactivity of benzoxazole derivatives. For example, studies using molecular docking techniques have revealed how the methyl group at position 2 can influence the binding mode of CAS NO 5078-08-0 with target proteins. These insights are invaluable for guiding medicinal chemists in designing more effective and selective drugs.
In conclusion, 6-ethoxy-2-methyl-1,3-benzoxazole, identified by its CAS number CAS NO 5078-08-0, stands as a significant compound in the realm of heterocyclic chemistry and pharmaceutical research. Its unique structural features, combined with the latest advancements in synthetic and computational methods, position it as a valuable tool for exploring new therapeutic avenues. As research into benzoxazole derivatives continues to evolve, we can expect further breakthroughs in our understanding of their potential applications in medicine.
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